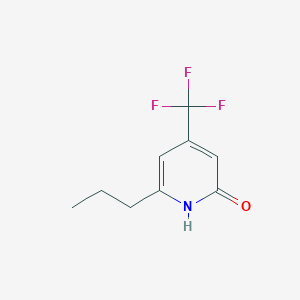

6-Propyl-4-(trifluoromethyl)-2-pyridinol

Description

Contextualization of Pyridinols and Pyridones in Modern Chemical Research

Pyridinols and their tautomeric counterparts, pyridones, are six-membered heterocyclic scaffolds that have garnered significant attention in chemical research. frontiersin.org These structures are considered "privileged scaffolds" in drug discovery because they can interact with a wide range of biological targets. researchgate.net Their utility stems from several key features: they can act as both hydrogen bond donors and acceptors, and they can serve as bioisosteres for amides, phenols, and other heterocyclic rings. frontiersin.orgresearchgate.net

The two primary isomers are 2-pyridone and 4-pyridone. These compounds exhibit keto-enol tautomerism, existing in equilibrium with their hydroxypyridine forms (2-hydroxypyridine and 4-hydroxypyridine, respectively). wikipedia.orgwayne.edu While the equilibrium can be influenced by the solvent, the pyridone form is generally favored, particularly under physiological conditions. frontiersin.orgwayne.edu This tautomeric behavior is a critical aspect of their chemical reactivity and their mode of action in biological systems. wikipedia.orgnbinno.com The versatility and established synthetic methodologies for pyridones make them foundational building blocks in the development of new therapeutics and functional materials. ubc.ca

Significance of Trifluoromethyl Groups in Heterocyclic Chemistry

The introduction of a trifluoromethyl (-CF₃) group into a heterocyclic molecule is a well-established strategy for modulating its physicochemical properties. mdpi.com The -CF₃ group is highly electronegative and electron-withdrawing, which can significantly alter the electronic distribution within a molecule. ossila.com Its incorporation has several profound effects that are highly valued in medicinal and agrochemical chemistry. nih.gov

Key impacts of the trifluoromethyl group include:

Increased Lipophilicity: The -CF₃ group enhances the lipophilicity (fat-solubility) of a molecule, which can improve its ability to cross cell membranes and influence its pharmacokinetic profile. mdpi.comnih.gov

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation. This can increase the half-life of a drug candidate in the body. mdpi.com

Modulation of Acidity/Basicity: As a strong electron-withdrawing group, the -CF₃ group can increase the acidity of nearby protons, such as the N-H proton in a pyridone ring.

Conformational Effects: The steric bulk of the -CF₃ group can influence the molecule's preferred conformation and its binding interactions with biological targets.

These unique properties make trifluoromethylated heterocycles, including pyridines and pyridinols, an important class of compounds for developing new bioactive molecules. nih.govresearchgate.net

Historical Overview of the Synthesis and Initial Characterization of Related Trifluoromethyl-Pyridinol Structures

The synthesis of aromatic compounds bearing a trifluoromethyl group dates back to 1898. nih.gov However, the specific introduction of a -CF₃ group into a pyridine (B92270) ring was first reported in 1947, using a process involving the chlorination and subsequent fluorination of picoline. nih.govresearchgate.net Since then, a variety of synthetic methods have been developed to create trifluoromethylated pyridines (TFMPs) and their derivatives.

The synthesis of trifluoromethyl-pyridinol/pyridone structures often involves cyclocondensation reactions using trifluoromethyl-containing building blocks. nih.gov For instance, ethyl 4,4,4-trifluoroacetoacetate is a common precursor that can react with various partners to form the heterocyclic ring. rsc.org Efficient methods have been developed for synthesizing 4-trifluoromethyl 2-pyrones and their corresponding 2-pyridones through base-catalyzed reactions. rsc.org These synthetic advancements have made a wide range of trifluoromethyl-pyridinol scaffolds accessible for further investigation and application in various fields of chemical research. researchgate.netresearchgate.net

Rationale for Investigating 6-Propyl-4-(trifluoromethyl)-2-pyridinol: Bridging Structural Features and Reactivity Hypotheses

The specific chemical structure of this compound presents a compelling case for detailed investigation. Its design logically combines the distinct properties of its constituent parts: the 2-pyridinol core, the electron-withdrawing 4-trifluoromethyl group, and the lipophilic 6-propyl group. The rationale for its study is built on several hypotheses regarding its chemical behavior and potential utility.

Structural Features and Hypothesized Properties:

| Component | Structural Feature | Hypothesized Effect |

| 2-Pyridinol/Pyridone Core | Tautomeric heterocyclic system | Capable of hydrogen bonding; acts as a versatile scaffold for biological interactions. |

| 4-Trifluoromethyl Group | Strong electron-withdrawing group | Enhances acidity of the N-H/O-H proton; increases lipophilicity and metabolic stability. May influence the tautomeric equilibrium. |

| 6-Propyl Group | Alkyl substituent | Further increases overall lipophilicity; introduces steric bulk that could direct binding selectivity. Provides a potential site for further chemical modification. |

Overview of Research Trajectories on the this compound Framework

While specific published research on this compound is limited, its structure suggests several logical and promising research trajectories. These investigations would aim to characterize its fundamental properties and explore its potential as a building block or a functional molecule.

Potential Research Directions:

Synthesis and Characterization: Development and optimization of a robust synthetic route to produce this compound in high yield and purity. Comprehensive characterization would involve spectroscopic techniques (NMR, IR, Mass Spectrometry) and X-ray crystallography to confirm its structure and solid-state conformation.

Tautomeric Equilibrium Studies: A detailed investigation into the tautomeric equilibrium between the 2-pyridinol and 2-pyridone forms. This research would explore how the equilibrium is affected by solvent polarity and temperature, providing fundamental insights into its chemical behavior. wayne.edu

Physicochemical Property Profiling: Systematic measurement of key physicochemical properties, such as pKa, logP (lipophilicity), and solubility. This data is crucial for predicting its behavior in different chemical and biological environments.

Exploratory Reactivity Studies: Investigation of the reactivity of the pyridinol ring and its substituents. This could include N-alkylation, O-alkylation, and electrophilic aromatic substitution to create a library of derivatives for further study.

Screening for Biological Activity: Given the prevalence of trifluoromethyl-pyridinol scaffolds in agrochemicals and pharmaceuticals, screening this compound and its derivatives for various biological activities (e.g., as enzyme inhibitors or receptor modulators) would be a logical step. nih.govresearchgate.net

Below is a table summarizing the basic chemical data for the target compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 937601-39-3 | calpaclab.com |

| Molecular Formula | C₉H₁₀F₃NO | calpaclab.com |

| Molecular Weight | 205.18 g/mol | calpaclab.com |

| Product Family | Bioactive Small Molecules | calpaclab.com |

Structure

3D Structure

Properties

IUPAC Name |

6-propyl-4-(trifluoromethyl)-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO/c1-2-3-7-4-6(9(10,11)12)5-8(14)13-7/h4-5H,2-3H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIPUZHQWADBGHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=CC(=O)N1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 6 Propyl 4 Trifluoromethyl 2 Pyridinol and Its Derivatives

Precursor Synthesis and Functional Group Introduction

The construction of the 6-propyl-4-(trifluoromethyl)-2-pyridinol scaffold necessitates the strategic and regioselective introduction of its key functional groups onto a pyridine (B92270) or precursor ring system. This section details the methodologies for incorporating the trifluoromethyl moiety, elongating the C-6 propyl chain, and installing the C-2 hydroxyl group.

Regioselective Introduction of the Trifluoromethyl Moiety onto Pyridine Rings

The introduction of a trifluoromethyl (CF3) group at the C-4 position of a pyridine ring is a critical step in the synthesis of the target compound. Direct C-H trifluoromethylation of pyridine often leads to a mixture of isomers, making regioselective methods highly sought after.

Recent advancements have focused on transition-metal-free approaches. One such method involves the use of α,α,α-trifluoroacetophenones as the trifluoromethyl source in an aryne multicomponent coupling reaction, which has shown success in producing C-2 substituted pyridines bearing a CF3 group. While not a direct C-4 functionalization, this highlights the utility of multicomponent strategies.

For direct C-4 functionalization, strategies often rely on pre-functionalized pyridines. For instance, pyridines with a leaving group at the C-4 position can undergo nucleophilic trifluoromethylation. Another approach involves the synthesis of the pyridine ring with the trifluoromethyl group already in place, often starting from trifluoromethyl-containing building blocks like ethyl 4,4,4-trifluoro-3-oxobutanoate.

A notable development in the direct functionalization of pyridines is the use of photochemical methods. These reactions can proceed via pyridinyl radicals, generated from the single-electron reduction of pyridinium (B92312) ions, which then couple with radical precursors. This has been demonstrated for C-4 allylation and could potentially be adapted for trifluoromethylation. acs.org

Table 1: Comparison of Methodologies for Trifluoromethylation of Pyridines

| Methodology | Reagents/Conditions | Selectivity | Advantages | Limitations |

| Aryne Multicomponent Coupling | Arynes, α,α,α-trifluoroacetophenones | Primarily C-2 | Transition-metal-free | Indirect C-4 functionalization |

| Nucleophilic Trifluoromethylation | 4-halopyridine, CF3 source (e.g., TMSCF3) | High C-4 | Good for pre-functionalized substrates | Requires multi-step synthesis of precursor |

| Ring Synthesis | Ethyl 4,4,4-trifluoro-3-oxobutanoate | High C-4 | Builds the core with the desired group | Less convergent |

| Photochemical Functionalization | Photoredox catalyst, CF3 radical source | Can be tuned (C-4 or C-6) | Mild conditions, direct C-H functionalization | May require specific substitution patterns for selectivity |

Strategies for C-6 Propyl Chain Elaboration

The introduction of a propyl group at the C-6 position of the pyridinol ring can be achieved through various C-H activation and cross-coupling strategies. Transition metal catalysis plays a pivotal role in these transformations, enabling high regioselectivity.

Rhodium-catalyzed chelation-assisted C-H activation has emerged as a powerful tool for the C-6 alkylation of 2-pyridones. nsf.govnih.gov In this approach, a directing group, often a pyridine tethered to the pyridone nitrogen, facilitates the selective activation of the C-6 C-H bond. The use of alkyl carboxylic acids or anhydrides as the alkylating agents allows for the introduction of various alkyl chains, including a propyl group, via a decarbonylative coupling process. nsf.govnih.gov

Nickel-catalyzed C-6 selective C-H alkylation of 2-pyridones has also been developed, utilizing dienes and activated alkenes as the coupling partners. figshare.com For the introduction of a propyl group, a three-carbon alkene component could be envisioned. Ruthenium-catalyzed C-6 propenylation of pyridine derivatives offers another route, where a subsequent reduction of the propenyl group would yield the desired propyl chain. nih.govncl.res.inias.ac.in

Table 2: Selected Methods for C-6 Alkylation/Propenylation of Pyridine Derivatives

| Catalyst/Method | Alkylating/Alkenylating Agent | Directing Group | Key Features |

| Rh(I)-catalyzed | Propionic acid or anhydride | Pyridine | Decarbonylative alkylation |

| Ni-catalyzed | Propene or related activated alkene | Pyridine | Direct C-H alkylation |

| Ru-catalyzed | Allyl bromide | Aryl pyridine | Direct C-H propenylation |

Installation of the 2-Hydroxyl Functionality and Tautomeric Considerations

The 2-hydroxyl group of the target molecule exists in equilibrium with its tautomeric form, 2-pyridone. The position of this equilibrium is influenced by the solvent and substitution pattern on the ring. In many synthetic routes, the 2-pyridone tautomer is the more stable and readily accessible form.

The synthesis of 2-pyridones can be achieved through various methods. A common strategy involves the cyclocondensation of β-keto amides. Another approach is the reaction of 2H-pyran-2-one derivatives with ammonia (B1221849). More recent developments include oxidative amination processes for the conversion of cyclopentenones into pyridones.

Direct hydroxylation of a pre-formed pyridine ring at the C-2 position is challenging. Therefore, the installation of the 2-hydroxyl functionality is often accomplished by synthesizing the 2-pyridone and then, if necessary, considering the tautomeric equilibrium to access the 2-pyridinol form. It is important to note that for many applications, the pyridone tautomer itself is the desired active form.

Cyclization and Ring-Forming Reactions

The construction of the core pyridinol ring is a pivotal step in the synthesis of this compound. This can be achieved through various cyclization and condensation strategies, which can be designed as one-pot procedures for increased efficiency.

One-Pot Oxidative Cyclization Approaches Utilizing Enedione Precursors

One-pot oxidative cyclization reactions offer an efficient route to heterocyclic compounds by minimizing intermediate purification steps. While the direct synthesis of 2-pyridinols from enediones in a one-pot oxidative process is not extensively documented for this specific substitution pattern, related methodologies provide a strong basis for its feasibility.

For instance, a convenient method for the synthesis of 2-aryl-6-(trifluoromethyl)-4-pyrones has been developed based on the one-pot oxidative cyclization of (E)-6-aryl-1,1,1-trifluorohex-5-ene-2,4-diones. researchgate.net This process proceeds via a bromination/dehydrobromination sequence. A similar strategy could be envisioned for the synthesis of 2-pyridinols by incorporating a nitrogen source, such as ammonia or a primary amine, into the reaction mixture.

Furthermore, oxidative cyclization of β,γ-unsaturated oximes has been shown to produce isoxazolines. researchgate.netresearchgate.net This highlights the potential of using oxime-containing precursors, which could be derived from enediones, to undergo cyclization and subsequent rearrangement or aromatization to yield the desired pyridinol ring. The key would be to control the reaction conditions to favor the formation of the six-membered pyridine ring over other potential cyclization products.

Table 3: Conceptual One-Pot Oxidative Cyclization for this compound

| Precursor | Reagents | Key Steps | Potential Outcome |

| 1-(Trifluoromethyl)hept-1-ene-3,5-dione | Ammonia, Oxidizing Agent (e.g., I2, Br2) | 1. Michael Addition of Ammonia2. Intramolecular Condensation3. Oxidation/Aromatization | This compound |

| β,γ-Unsaturated Oxime of a Propyl-Trifluoromethyl Ketone | Oxidizing Agent (e.g., DEAD, TEMPO) | 1. Radical generation on oxime2. Intramolecular cyclization3. Rearrangement/Aromatization | This compound |

Condensation Reactions for Pyridone Ring Formation

Classical condensation reactions remain a cornerstone for the synthesis of pyridone rings. These methods typically involve the reaction of acyclic precursors to build the heterocyclic core.

The Hantzsch pyridine synthesis , while primarily known for producing dihydropyridines, can be adapted for pyridone synthesis, followed by oxidation. mdpi.com A modified Hantzsch-type strategy could involve the condensation of a β-ketoester (e.g., ethyl 4,4,4-trifluoroacetoacetate), an aldehyde (e.g., butyraldehyde), and an enamine or ammonia equivalent.

The Guareschi-Thorpe reaction provides a direct route to 2,6-dihydroxypyridines (which can be selectively functionalized) through the condensation of cyanoacetamide with a 1,3-dicarbonyl compound.

The Bohlmann-Rahtz pyridine synthesis is another powerful method that involves the reaction of an enamine with a propargyl ketone. researchgate.net By selecting appropriately substituted starting materials, this method can be tailored to produce highly functionalized pyridines that can be subsequently converted to the target pyridinol.

More recently, streamlined approaches such as the oxidative amination of cyclopentenones have been developed, offering a rapid and operationally simple one-pot synthesis of pyridones under mild conditions. chemrxiv.org

Transition Metal-Catalyzed Cyclizations in Trifluoromethyl-Pyridinol Synthesis

Transition metal-catalyzed reactions have become indispensable tools for the construction of complex heterocyclic scaffolds. researchgate.net In the context of trifluoromethyl-substituted pyridinols, these methods offer efficient and often regioselective routes to the desired products. While direct synthesis of this compound via a single-step cyclization is not extensively documented, related methodologies provide a clear framework for its potential construction.

One of the most powerful approaches for pyridine ring formation is the [2+2+2] cycloaddition of alkynes and nitriles. researchgate.net Cobalt-catalyzed versions of this reaction have been shown to be particularly effective for the synthesis of pyridines bearing α-trifluoromethyl groups. researchgate.net The general strategy involves the cyclization of a diyne with a nitrile. To specifically target a 4-(trifluoromethyl)pyridinol structure, a key precursor would be a trifluoromethyl-containing diyne. The regioselectivity of such cycloadditions is a critical factor, and the choice of catalyst and ligands can influence the final substitution pattern of the pyridine ring. researchgate.net

Palladium-catalyzed cross-coupling reactions also represent a versatile strategy for assembling the pyridine core. beilstein-journals.org These methods typically involve the coupling of pre-functionalized building blocks. For instance, a suitably substituted vinyl halide could be coupled with an alkyne, followed by a cyclization step to form the pyridinol ring. The introduction of the trifluoromethyl group can be achieved by using trifluoromethylated starting materials or through trifluoromethylation reactions on the pyridine ring itself. researchgate.netnih.govrsc.org

Below is a table summarizing representative transition metal-catalyzed methods applicable to the synthesis of substituted pyridines, which could be adapted for the synthesis of the target compound.

| Catalyst System | Reaction Type | Substrates | Key Features |

| Co(OAc)₂/bpy/Zn/ZnI₂ | [2+2+2] Cycloaddition | Unsymmetrical diynes and nitriles | High regioselectivity for substituted pyridines. researchgate.net |

| Pd(OAc)₂ with hindered phosphine (B1218219) ligands | Cross-coupling | Aryl/heteroaryl chlorides and a nucleophilic CF₃ source | Tolerates a variety of functional groups. beilstein-journals.org |

| Copper-based catalysts | Trifluoromethylation | Aryl halides, arylboronic acids | Enables direct introduction of the CF₃ group. researchgate.net |

Post-Synthetic Functionalization and Derivatization Strategies

Once the this compound core is synthesized, a variety of post-synthetic modifications can be employed to generate a library of derivatives. These transformations can target the hydroxyl group, the pyridine nitrogen, the propyl side-chain, and the pyridine ring itself.

The 2-hydroxyl group of the pyridinol tautomer is a versatile handle for functionalization. Standard O-alkylation and O-acylation reactions can be readily applied. For instance, reaction with alkyl halides in the presence of a base will yield the corresponding 2-alkoxy derivatives. Similarly, acylation with acyl chlorides or anhydrides provides 2-acyloxy compounds. These transformations can be used to modulate the lipophilicity and other physicochemical properties of the molecule.

The pyridine nitrogen can undergo N-alkylation with suitable electrophiles, leading to the formation of pyridinium salts. N-oxidation, typically using reagents like m-chloroperoxybenzoic acid (m-CPBA), yields the corresponding N-oxide. N-oxides are valuable intermediates for further functionalization, as they can activate the pyridine ring towards electrophilic substitution at the 4-position and can also be deoxygenated if necessary.

The C-6 propyl group offers another site for derivatization. Free-radical halogenation, for example, can introduce a halogen atom onto the alkyl chain, which can then be displaced by various nucleophiles to introduce new functional groups. Oxidation of the propyl group could lead to the formation of ketones or carboxylic acids, further expanding the chemical space of accessible derivatives.

Electrophilic halogenation of the pyridine ring can provide valuable handles for transition metal-catalyzed cross-coupling reactions. The positions susceptible to halogenation will depend on the directing effects of the existing substituents. Once a halogen is installed, Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings, among others, can be employed to introduce a wide array of aryl, heteroaryl, alkynyl, and amino groups, respectively. This strategy allows for the modular construction of highly functionalized pyridine derivatives. nih.gov

Chemo- and Regioselectivity in this compound Synthesis

Achieving high chemo- and regioselectivity is a central challenge in the synthesis of polysubstituted heterocycles. mdpi.commdpi.comresearchgate.net In the context of this compound, selectivity is crucial during both the initial ring formation and subsequent functionalization steps.

During transition metal-catalyzed cyclizations, the regiochemical outcome is often governed by the electronic and steric properties of the substituents on the starting materials, as well as the nature of the catalyst and ligands. researchgate.net For example, in cobalt-catalyzed [2+2+2] cycloadditions, the regioselectivity can be controlled to favor the formation of specific pyridine isomers. researchgate.net

When performing post-synthetic modifications, the inherent reactivity of the different positions on the pyridine ring must be considered. The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta-positions. Conversely, the hydroxyl group (in its pyridone tautomeric form) and the alkyl group are activating and ortho-, para-directing. The interplay of these electronic effects will determine the regioselectivity of reactions such as halogenation. Computational models, like the aryne distortion model, can sometimes be used to predict regioselectivity in reactions involving pyridyne intermediates. nih.gov

The following table outlines key considerations for achieving selectivity in the synthesis and derivatization of the target compound.

| Reaction Type | Selectivity Challenge | Controlling Factors |

| Pyridine Ring Formation | Regioselectivity of substituent placement | Catalyst and ligand choice, electronic and steric properties of precursors. researchgate.net |

| Electrophilic Aromatic Substitution | Regioselectivity of functionalization | Directing effects of existing substituents (CF₃, OH, propyl). |

| Nucleophilic Aromatic Substitution | Site of nucleophilic attack | Position of leaving groups and activating/deactivating effects of other substituents. |

| Side-Chain Functionalization | Chemoselectivity over ring reactions | Reaction conditions (e.g., radical initiators for side-chain halogenation). |

Control of Reaction Pathways for Desired Isomeric Products

The regioselective synthesis of substituted pyridinols like this compound is complex, as cyclocondensation reactions can potentially yield multiple isomers. Controlling the reaction pathway to favor the desired product is a significant challenge. Key strategies involve the careful selection of starting materials and the use of catalysts to direct the cyclization.

One of the foundational approaches to pyridine ring construction is the condensation of dicarbonyl compounds with an ammonia source. baranlab.org For a specifically substituted target like this compound, a common precursor is a β-ketoester containing a trifluoromethyl group, such as ethyl 4,4,4-trifluoroacetoacetate. Reaction with an appropriate partner that introduces the propyl group and facilitates cyclization is required.

Catalyst-controlled synthesis represents a sophisticated method for directing reaction outcomes. For instance, different catalytic systems can divert common intermediates toward distinct product scaffolds. Research has shown that metal nitrene complexes derived from α-diazo oxime ethers can be selectively steered toward either pyridine or pyrrole (B145914) formation. rsc.org Rhodium(II) catalysis, for example, can promote a 6π-electrocyclization to form the pyridine ring, demonstrating how catalyst choice can be pivotal in determining the final heterocyclic core. rsc.org While not directly demonstrated for this compound, this principle of catalyst control is broadly applicable.

Furthermore, the inherent reactivity of precursors can be exploited. The cyclocondensation of (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one with various reagents is a known route to 4-(trifluoromethyl)-substituted heterocycles, including pyridones. nih.gov The regioselectivity of these reactions is often dictated by the electrophilic and nucleophilic centers of the reacting partners, guiding the assembly of the pyridine ring to yield a specific isomeric product.

The table below illustrates how different starting materials can lead to specific substitution patterns in pyridine synthesis, a principle applicable to the targeted synthesis of this compound.

| Starting Material 1 | Starting Material 2 | Starting Material 3 | Product Type | Ref |

| Aldehyde | 1,3-Dicarbonyl (x2) | Ammonia | Symmetrical 2,6-disubstituted Pyridine | baranlab.org |

| α-Diazo oxime ether | - | - | Pyridine or Pyrrole (Catalyst Dependent) | rsc.org |

| (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one | Amidine/Urea | - | 4-(trifluoromethyl)pyrimidinone | researchgate.net |

| N-propargylamine | Active methylene (B1212753) compound | - | 2-Pyridone | organic-chemistry.org |

Influence of Reaction Conditions on Product Distribution

Reaction conditions such as temperature, solvent, and catalyst concentration play a critical role in influencing not only the reaction rate and yield but also the distribution of products, including isomeric purity.

In iron-catalyzed reactions of 2-pyridone derivatives, temperature is a crucial parameter. For example, 1,6-addition reactions with Grignard reagents are typically performed at low temperatures (e.g., -45 °C to -20 °C) to achieve high selectivity. nih.gov Deviations from the optimal temperature range can lead to the formation of byproducts or reduced yields.

The solvent environment significantly affects reaction pathways and equilibria. The tautomeric balance between the 2-hydroxypyridine (B17775) and 2-pyridone forms is highly sensitive to solvent polarity. wikipedia.org Non-polar solvents tend to favor the 2-hydroxypyridine tautomer, whereas polar solvents like water and alcohols shift the equilibrium toward the 2-pyridone form. wikipedia.org This can have implications for subsequent functionalization steps, as the two tautomers exhibit different reactivity.

The choice of base and its concentration can also direct the outcome. In the synthesis of N-aryl pyridine-2-ones, copper-catalyzed coupling reactions can be highly chemoselective for N-arylation over O-arylation, depending on the reaction setup. organic-chemistry.org Similarly, in multicomponent reactions for synthesizing pyrano[3,2-c]pyridones, using an organic base like triethylamine (B128534) in refluxing ethanol (B145695) leads to high yields and short reaction times. nih.gov

The following table summarizes the impact of various reaction conditions on the synthesis of pyridone derivatives, based on findings from related synthetic studies.

| Parameter | Condition | Effect on Product Distribution | Ref |

| Temperature | Low (-45 °C to -20 °C) | Favors selective 1,6-addition in Fe-catalyzed reactions | nih.gov |

| Solvent | Polar (e.g., Ethanol, Water) | Favors 2-pyridone tautomer; suitable for certain MCRs | nih.govwikipedia.org |

| Solvent | Non-polar | Favors 2-hydroxypyridine tautomer | wikipedia.org |

| Catalyst | Rh(II) acetate | Promotes selective pyridine formation from α-diazo oxime ethers | rsc.org |

| Base | Triethylamine | Efficiently mediates multicomponent reactions for pyridone synthesis | nih.gov |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact. nih.govresearchgate.netcitedrive.com For a molecule like this compound, this involves developing methodologies that use less hazardous substances, improve atom economy, and enhance energy efficiency. Key areas of focus include the use of alternative solvents, development of solvent-free reaction conditions, and the application of efficient and recyclable catalysts. researcher.life

Solvent-Free or Reduced-Solvent Methodologies

Eliminating or reducing the use of volatile organic solvents is a primary goal of green chemistry. Solvent-free, or "neat," synthesis offers advantages such as reduced pollution, lower costs, and often, simplified work-up procedures. researchgate.netnih.gov

One prominent technique is the use of microwave irradiation to drive reactions. nih.gov In the synthesis of novel pyridine derivatives, a one-pot, four-component reaction under microwave irradiation in a minimal amount of ethanol resulted in excellent yields and significantly shorter reaction times compared to conventional heating methods. nih.gov This approach reduces the problems associated with hazardous solvents and improves energy efficiency.

Solid-phase synthesis using catalysts under solvent-free conditions has also proven effective. For instance, Wells-Dawson heteropolyacids have been used as catalysts for Hantzsch-like condensation reactions at 80 °C under solvent-free conditions to produce functionalized pyridines in high yields (60-99%). This method presents a clean alternative for synthesizing highly substituted pyridines.

The table below compares conventional and green approaches for pyridine synthesis, highlighting the advantages of reduced-solvent methods.

| Method | Solvent | Energy Source | Reaction Time | Yield | Ref |

| Conventional Heating | Ethanol (30 mL) | Reflux | 6-10 hours | 70-85% | nih.gov |

| Microwave Irradiation | Ethanol (5 mL) | Microwave | 2-7 minutes | 85-96% | nih.gov |

| Solid-Phase Catalysis | None (Solvent-Free) | Conventional Heating (80 °C) | 30 minutes | up to 99% |

Catalytic Efficiencies and Sustainable Reagents

The development of highly efficient and recyclable catalysts is central to sustainable synthesis. Catalysts can lower the activation energy of reactions, enabling them to proceed under milder conditions and often with greater selectivity, thereby reducing energy consumption and waste generation.

Heteropolyacids, such as the Wells-Dawson type, are effective as recyclable solid acid catalysts. Their utility in solvent-free pyridine synthesis demonstrates their potential as a green alternative to conventional catalysts that are often difficult to separate from the reaction mixture and cannot be reused.

The use of reagents derived from renewable resources is another cornerstone of green chemistry. Glycerol (B35011), a byproduct of biodiesel production, has been investigated as a sustainable feedstock for producing pyridine bases. researchgate.net Catalytic processes, often employing solid acid catalysts like ZSM-5 zeolites, can convert glycerol and ammonia into pyridines. While this produces a mixture of pyridine and picolines, it showcases a pathway from a renewable resource to the core pyridine scaffold. researchgate.net

Furthermore, the use of environmentally benign and inexpensive metal catalysts, such as those based on iron, is gaining traction. Iron salts can effectively catalyze addition reactions to 2-pyridone derivatives under mild conditions, offering a more sustainable alternative to precious metal catalysts. nih.gov

| Green Chemistry Approach | Example | Advantage | Ref |

| Recyclable Catalyst | Wells-Dawson Heteropolyacid | Reusable, enables solvent-free conditions, high yields | |

| Sustainable Feedstock | Glycerol | Derived from renewable resources (biodiesel byproduct) | researchgate.net |

| Benign Metal Catalyst | Iron(III) acetylacetonate | Low cost, low toxicity, mild reaction conditions | nih.gov |

| Energy Efficiency | Microwave-assisted synthesis | Drastically reduced reaction times, lower energy consumption | nih.gov |

Chemical Reactivity and Transformation Pathways of 6 Propyl 4 Trifluoromethyl 2 Pyridinol

Nucleophilic and Electrophilic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which makes it less susceptible to electrophilic attack compared to benzene (B151609) but more reactive towards nucleophiles. The substituents on the 6-propyl-4-(trifluoromethyl)-2-pyridinol ring significantly modify this intrinsic reactivity.

The trifluoromethyl (-CF3) group at the C-4 position is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms. Its presence profoundly influences the reactivity of the pyridine ring.

Effect on Electrophilic Substitution: The -CF3 group strongly deactivates the pyridine ring towards electrophilic aromatic substitution (EAS). nih.gov Pyridine itself is already considered a highly deactivated system, comparable to nitrobenzene, making reactions like nitration or halogenation difficult. youtube.com The addition of a -CF3 group further reduces the electron density of the ring, rendering EAS reactions extremely challenging and requiring harsh conditions. If substitution were to occur, it would likely be directed to the positions meta to both the nitrogen and the -CF3 group, which in this case are the C-3 and C-5 positions.

Effect on Nucleophilic Substitution: Conversely, the electron-withdrawing nature of the -CF3 group activates the ring for nucleophilic aromatic substitution (SNAr). This effect is most pronounced at the positions ortho and para to the electron-withdrawing group. In this scaffold, the -CF3 group at C-4 activates the C-3 and C-5 positions for nucleophilic attack. The inherent reactivity of the pyridine ring already favors nucleophilic attack at the C-2 and C-4 positions. Therefore, the combined electronic effects make the ring susceptible to displacement of suitable leaving groups by nucleophiles, particularly at positions activated by the trifluoromethyl substituent. chemistryviews.orgchemrxiv.orgresearchgate.netnih.govelsevierpure.comchemrxiv.org

The 2-hydroxyl group also plays a crucial role, primarily through its participation in tautomeric equilibria, which alters the aromatic character and electronic distribution of the ring, as discussed in section 3.2.1.

The propyl group at the C-6 position exerts an opposing electronic effect to the trifluoromethyl group.

Electronic Effect: As an alkyl group, the propyl substituent is electron-donating through an inductive effect (+I). This effect increases the electron density of the pyridine ring, thereby having an activating effect on electrophilic substitution and a deactivating effect on nucleophilic substitution. This partially counteracts the strong deactivating influence of the -CF3 group and the ring nitrogen in EAS.

Steric Effect: The propyl group also introduces steric hindrance around the C-6 position, which can influence the regioselectivity of reactions by impeding the approach of reagents to the adjacent C-5 position.

| Substituent | Position | Electronic Effect | Influence on Electrophilic Substitution | Influence on Nucleophilic Substitution |

| Ring Nitrogen | 1 | Electron-withdrawing (-I, -M) | Strong deactivation, meta-directing (C-3, C-5) | Activation, directs to C-2, C-4, C-6 |

| Hydroxyl/Oxo | 2 | Electron-donating (+M) / Electron-withdrawing | Activation, ortho/para-directing (C-3, C-5) | Deactivation |

| Trifluoromethyl | 4 | Strongly electron-withdrawing (-I) | Strong deactivation, meta-directing (C-3, C-5) | Strong activation, ortho-directing (C-3, C-5) |

| Propyl | 6 | Electron-donating (+I) | Activation, ortho/para-directing (C-5) | Deactivation |

Rearrangement Reactions and Isomerizations

The structure of this compound allows for interesting isomerizations, most notably tautomerism.

This compound exists in a tautomeric equilibrium between the aromatic alcohol form (2-pyridinol) and the non-aromatic amide form (2-pyridone). This lactam-lactim tautomerism is a well-documented phenomenon in 2- and 4-hydroxypyridines. wikipedia.orgsciencemadness.org

The equilibrium position is highly sensitive to the surrounding environment. wikipedia.org In polar solvents like water, the equilibrium strongly favors the 2-pyridone tautomer. wuxibiology.com This preference is attributed to the greater dipole moment of the pyridone form, which is better stabilized by polar solvent molecules, and its ability to form hydrogen-bonded dimers. wuxibiology.com Conversely, in the gas phase or in non-polar solvents, the 2-hydroxypyridine (B17775) form, which possesses aromatic stability, is generally favored or exists in comparable amounts. wayne.edu Computational studies on substituted 2-pyridones have shown that electron-withdrawing groups like -CF3 can further stabilize the 2-pyridone form. ossila.com

The equilibrium can be summarized as follows:

This compound ⇌ 6-Propyl-4-(trifluoromethyl)pyridin-2(1H)-one

| Condition | Favored Tautomer | Rationale |

| Gas Phase | 2-Pyridinol (aromatic) | Intrinsic aromatic stability is dominant. wayne.edu |

| Non-polar Solvents | 2-Pyridinol | Aromatic stability is a key factor. wikipedia.org |

| Polar Solvents | 2-Pyridone (non-aromatic) | Greater dipole moment is stabilized by polar interactions. wuxibiology.com |

| Solid State | 2-Pyridone | Favorable crystal packing and intermolecular hydrogen bonding. wikipedia.org |

While specific studies on this compound are not available, the 2-pyridone scaffold is known to undergo various thermal and photochemical rearrangements. These reactions often provide pathways to complex polycyclic structures.

Thermal Rearrangements: Certain substituted 2-pyridones have been shown to undergo thermal rearrangements, such as sigmatropic shifts or electrocyclizations, to yield different heterocyclic systems. acs.orgacs.orgtandfonline.comrsc.org For example, thermal rearrangements of N-substituted 2-pyridones can lead to the migration of the N-substituent to the C-3 or C-5 positions, often proceeding through homolytic N-O bond fission in the case of N-oxy derivatives. rsc.orgrsc.org

Photochemical Rearrangements: Photocycloadditions are a common reaction pathway for 2-pyridones. Upon irradiation, they can undergo [4+4] photocycloaddition to form dimers or react with other unsaturated compounds. acs.org Intramolecular photochemical reactions are also possible, where tethered aromatic groups can react with the pyridone ring to form complex polycyclic scaffolds, which may then undergo further rearrangements like the Cope rearrangement. digitellinc.com Another key photochemical reaction is the 4π electrocyclization to form "Dewar pyridones," which are bicyclic valence isomers that can be used as intermediates for synthesizing highly substituted azetidines. nottingham.ac.uk

Oxidation and Reduction Processes

The oxidation and reduction of this compound would involve either the pyridine ring or its substituents.

Oxidation: The pyridine ring is generally resistant to oxidation due to its electron-deficient nature, a characteristic that is further enhanced by the -CF3 group. wikipedia.org Strong oxidizing agents under harsh conditions would likely lead to degradation of the molecule. Oxidation, if it occurs under controlled conditions, would likely happen at the nitrogen atom to form the corresponding Pyridine-N-oxide. wikipedia.org Alternatively, the propyl group is susceptible to oxidation at its benzylic-like position (the carbon attached to the ring), potentially yielding a ketone or carboxylic acid under appropriate conditions. The pyridone tautomer may undergo oxidative dearomatization pathways to form dihydropyridine (B1217469) cis-diols or epoxides. nih.gov

Reduction: The pyridine ring can be reduced under various conditions. Catalytic hydrogenation (e.g., using H2 with catalysts like Ni, Pt, or Ru) can reduce the pyridine ring to the corresponding piperidine (B6355638) derivative. wikipedia.org This process fully saturates the heterocyclic ring. Milder reducing agents or different conditions could potentially lead to the formation of dihydropyridine or tetrahydropyridine (B1245486) intermediates. The reactivity towards reduction is increased if the pyridine nitrogen is alkylated or protonated, which creates a positive charge in the ring. wikipedia.org

Oxidation Pathways of the Pyridine Nitrogen

The pyridine nitrogen in this compound is susceptible to oxidation, a common reaction for pyridine and its derivatives. This process typically leads to the formation of the corresponding Pyridine-N-oxide. The oxidation is generally carried out using strong oxidizing agents such as hydrogen peroxide, often in the presence of a carboxylic acid like acetic acid, or with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA).

The resulting N-oxide, this compound-N-oxide, exhibits altered reactivity compared to the parent molecule. The N-oxide oxygen atom can act as a nucleophile and can also be removed through deoxygenation reactions. The formation of the N-oxide can facilitate certain electrophilic substitution reactions on the pyridine ring by modifying the electron density distribution.

Table 1: Illustrative Oxidation Reactions of Pyridine Derivatives This table presents typical conditions for the N-oxidation of pyridine derivatives, analogous to what might be expected for this compound.

| Starting Material | Oxidizing Agent | Solvent | Product | Typical Yield (%) |

| Pyridine | Hydrogen Peroxide / Acetic Acid | Acetic Acid | Pyridine-N-oxide | 85-95 |

| 2-Picoline | m-CPBA | Dichloromethane | 2-Picoline-N-oxide | 90-98 |

| 4-Chloropyridine | Peracetic Acid | Water | 4-Chloropyridine-N-oxide | 80-90 |

Catalytic Hydrogenation and Partial Reduction of the Pyridine Ring

The pyridine ring of this compound can undergo catalytic hydrogenation to yield the corresponding piperidine derivative. This reaction typically requires a heterogeneous catalyst, such as platinum oxide (PtO2), palladium on carbon (Pd/C), or rhodium on alumina (B75360) (Rh/Al2O3), under a hydrogen atmosphere. researchgate.net The reaction conditions, including pressure, temperature, and solvent, can be varied to control the extent of reduction.

Due to the presence of the 2-hydroxyl group, which exists in tautomeric equilibrium with the 2-pyridone form, the hydrogenation of this compound can potentially lead to a δ-lactam (a cyclic amide) instead of a 2-hydroxypiperidine. rsc.org This is a known transformation for 2-hydroxypyridines. rsc.org

Partial reduction of the pyridine ring is more challenging to achieve selectively but can be accomplished under specific conditions or with certain catalysts. The products of partial reduction would be various di- and tetrahydropyridine derivatives.

Table 2: Representative Catalytic Hydrogenation Conditions for Pyridine Derivatives This table provides examples of conditions used for the full hydrogenation of pyridine rings, which could be adapted for this compound.

| Substrate | Catalyst | Solvent | Pressure (bar) | Temperature (°C) | Product |

| Pyridine | PtO2 | Acetic Acid | 50-70 | Ambient | Piperidine |

| 2-Hydroxypyridine | Rh/C | Ethanol (B145695) | 5 | 50 | 2-Piperidinone (δ-Valerolactam) |

| 4-Methylpyridine | Pd/C | Methanol | 10 | 60 | 4-Methylpiperidine |

Ring-Opening and Degradation Mechanisms

Nucleophile-Induced Ring-Opening Reactions Leading to Acyclic Intermediates

The pyridine ring, particularly when activated by electron-withdrawing groups like the trifluoromethyl substituent, can be susceptible to nucleophilic attack that leads to ring-opening. For 2-pyridone systems, strong nucleophiles such as Grignard reagents can induce ring-opening. researchgate.net In the case of this compound, a potent nucleophile could attack one of the electrophilic carbon atoms of the ring, initiating a cascade of bond cleavages that results in an acyclic intermediate.

The presence of the trifluoromethyl group at the 4-position is expected to enhance the electrophilicity of the C2 and C6 positions, making them more susceptible to nucleophilic attack. The reaction with a nucleophile could lead to the formation of a dienoic acid amide derivative after ring cleavage. researchgate.net

Degradation Pathways under Various Environmental or Chemical Conditions

The degradation of this compound in the environment can be anticipated to proceed through several pathways, including photodegradation and microbial degradation.

Photodegradation: Aromatic compounds containing a trifluoromethyl group can undergo photohydrolysis, leading to the formation of trifluoroacetic acid (TFA). researchgate.net This process involves the absorption of light, which can lead to the cleavage of the C-CF3 bond or hydrolysis of the trifluoromethyl group. The presence of nitrogen atoms in the aromatic ring can influence the rate of photodegradation and the yield of TFA. confex.com

Microbial Degradation: While specific data for this compound is not available, studies on other substituted pyridinols, such as 3,5,6-trichloro-2-pyridinol (B117793), have shown that microorganisms can degrade these compounds. nih.govossila.com The degradation pathways often involve initial hydroxylation of the ring, followed by ring cleavage to form aliphatic intermediates that can then be further metabolized. nih.gov The propyl group may also be a site for initial oxidative attack by microorganisms.

Chemical Degradation: The trifluoromethyl group can be susceptible to hydrolysis under strongly acidic or basic conditions, although it is generally considered to be a stable functional group. rsc.orgnih.gov

Mechanistic Studies of Cleavage Reactions

Mechanistic studies of the cleavage of pyridine rings often point to initial activation of the ring. In enzymatic systems, this can involve hydroxylation. For instance, the enzyme 2,5-dihydroxypyridine (B106003) dioxygenase catalyzes the oxidative cleavage of the pyridine ring. nih.gov

In non-biological systems, ring cleavage can be initiated by nucleophilic attack, as discussed in section 3.4.1. The mechanism would likely involve the formation of a Meisenheimer-type intermediate, followed by a series of electron rearrangements leading to the scission of a C-N or C-C bond within the ring. The specific pathway and the stability of the intermediates would be influenced by the substituents on the ring and the nature of the attacking nucleophile.

Advanced Spectroscopic and Structural Characterization of 6 Propyl 4 Trifluoromethyl 2 Pyridinol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for elucidating the precise atomic arrangement of 6-Propyl-4-(trifluoromethyl)-2-pyridinol. Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra allows for the unambiguous assignment of each nucleus and provides information on the compound's conformation and dynamic processes.

Detailed ¹H, ¹³C, and ¹⁹F NMR Chemical Shift Analysis

The chemical shifts observed in NMR are highly sensitive to the electronic environment of each nucleus. For this compound, the presence of the electron-donating propyl group, the strongly electron-withdrawing trifluoromethyl group, and the tautomeric hydroxyl/keto functionality leads to a distinctive set of chemical shifts.

¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the propyl group. The two aromatic protons (at C3 and C5) would appear as singlets or narrow doublets due to the substitution pattern. The C5-H is anticipated to be downfield relative to the C3-H due to the deshielding effect of the adjacent nitrogen in the pyridinol tautomer. The propyl group will exhibit a characteristic triplet for the terminal methyl (CH₃) group, a sextet for the central methylene (B1212753) (CH₂) group, and a triplet for the methylene group attached to the pyridine ring (α-CH₂). The hydroxyl (OH) or amine (NH) proton signal's position would be highly dependent on the solvent, concentration, and temperature, and it would likely appear as a broad singlet.

¹³C NMR: The carbon spectrum provides information on the carbon skeleton. The carbon atom attached to the trifluoromethyl group (C4) would be significantly influenced by the fluorine atoms, appearing as a quartet in the proton-decoupled spectrum due to ¹J(C,F) coupling. The carbons of the pyridine ring will resonate in the aromatic region, with their specific shifts influenced by the substituents. For instance, C2 (bearing the hydroxyl group) and C6 (bearing the propyl group) are expected at lower field. The propyl group carbons will appear in the aliphatic region of the spectrum.

¹⁹F NMR: The ¹⁹F NMR spectrum is expected to show a single, sharp singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this group is a sensitive probe of the electronic environment on the pyridine ring. Based on data for similar trifluoromethyl-substituted pyridines, this signal would likely appear in the range of -60 to -65 ppm relative to a standard like CFCl₃. rsc.orgnih.gov

Expected Chemical Shift Data for this compound (Note: These are predicted values based on analogous structures and may vary based on solvent and experimental conditions.)

| Atom Site | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | ¹⁹F Chemical Shift (δ, ppm) |

| Ring H-3 | ~6.3 - 6.5 | ~105 - 110 | N/A |

| Ring H-5 | ~7.3 - 7.5 | ~115 - 120 | N/A |

| OH/NH | Variable (Broad) | N/A | N/A |

| Propyl-CH₂ (α) | ~2.6 - 2.8 (t) | ~35 - 40 | N/A |

| Propyl-CH₂ (β) | ~1.6 - 1.8 (sext) | ~22 - 25 | N/A |

| Propyl-CH₃ (γ) | ~0.9 - 1.0 (t) | ~13 - 15 | N/A |

| Ring C-2 | N/A | ~160 - 165 | N/A |

| Ring C-3 | N/A | ~105 - 110 | N/A |

| Ring C-4 | N/A | ~145 - 150 (q, ¹JCF ≈ 270 Hz) | N/A |

| Ring C-5 | N/A | ~115 - 120 | N/A |

| Ring C-6 | N/A | ~155 - 160 | N/A |

| CF₃ | N/A | ~120 - 125 (q, ¹JCF ≈ 270 Hz) | ~ -61 ppm (s) |

Elucidation of Spin-Spin Coupling Patterns and Structural Assignments

Spin-spin coupling provides through-bond connectivity information. In the ¹H NMR spectrum, the propyl group protons will show a clear triplet-sextet-triplet pattern, confirming the linear propyl chain. Long-range couplings may exist between the fluorine atoms and the ring protons. Specifically, a four-bond coupling (⁴J(H5,F)) and a five-bond coupling (⁵J(H3,F)) might be observed, which would manifest as a slight broadening or a fine splitting (quartet) of the aromatic proton signals. nih.gov These couplings are invaluable for confirming the assignment of the aromatic protons. In the ¹³C NMR spectrum, the most prominent coupling will be the one-bond coupling between the CF₃ carbon and the fluorine atoms (¹J(C,F)), resulting in a quartet. Two-bond couplings (²J(C,F)) to the adjacent ring carbons (C3 and C5) are also expected, further splitting these signals into smaller quartets.

Dynamic NMR Studies for Conformational and Tautomeric Exchange Processes

Substituted 2-pyridinols are well-known to exist in a tautomeric equilibrium with their corresponding 2-pyridone form. ossila.comstackexchange.comwuxibiology.com This equilibrium is often sensitive to solvent polarity and temperature. stackexchange.comwayne.edu

Pyridinol Form: Aromatic, with an -OH group.

Pyridone Form: Non-aromatic diene structure, with an N-H group and a carbonyl (C=O).

This tautomeric exchange is a dynamic process that can be investigated using variable-temperature NMR studies. At low temperatures, the exchange may be slow enough on the NMR timescale to observe distinct signals for both tautomers. As the temperature is raised, the rate of exchange increases, leading to coalescence of the signals and eventually to a single set of time-averaged signals at high temperatures. Analyzing the line shapes as a function of temperature can provide thermodynamic and kinetic parameters for the tautomerization process.

Additionally, dynamic NMR can probe the conformational flexibility of the propyl group, specifically the rotation around the C6-Cα bond. While this rotation is typically fast at room temperature, steric hindrance could potentially raise the energy barrier, making it observable at lower temperatures.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

IR and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic fingerprint and identifying the functional groups present.

Characteristic Vibrational Modes and Functional Group Identification

The vibrational spectrum of this compound will be a composite of the vibrations from the substituted pyridine ring, the propyl group, and the trifluoromethyl group. The observed frequencies will also be highly indicative of which tautomer (pyridinol or pyridone) is dominant under the measurement conditions. nih.gov

Expected Vibrational Frequencies (Note: These are predicted frequency ranges based on analogous structures.)

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) | Comments |

| O-H Stretch (Pyridinol) | 3200 - 3600 (Broad) | Strong | Weak | Indicative of the pyridinol tautomer; broad due to hydrogen bonding. |

| N-H Stretch (Pyridone) | 3000 - 3400 (Broad) | Medium | Weak | Indicative of the pyridone tautomer; often appears in the C-H stretch region. |

| Aromatic C-H Stretch | 3050 - 3150 | Medium | Strong | |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong | Strong | From the propyl group. |

| C=O Stretch (Pyridone) | 1650 - 1690 | Very Strong | Medium | A key band confirming the presence of the pyridone tautomer. |

| C=C / C=N Ring Stretches | 1400 - 1650 | Strong | Strong | Multiple bands characteristic of the pyridine ring. |

| C-F Stretches (CF₃) | 1100 - 1350 | Very Strong | Medium | Typically strong and complex bands due to symmetric and asymmetric stretching. |

| Ring Breathing Mode | ~990 - 1030 | Medium | Very Strong | A characteristic mode for pyridine rings, sensitive to substitution. researchgate.net |

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding)

Both the pyridinol and pyridone tautomers are capable of forming strong intermolecular hydrogen bonds.

Pyridinol Tautomer: Can act as a hydrogen bond donor (O-H) and acceptor (ring N).

Pyridone Tautomer: Can act as a hydrogen bond donor (N-H) and acceptor (C=O).

In the solid state or in concentrated non-polar solutions, 2-pyridones typically form stable, centrosymmetric dimers via N-H···O=C hydrogen bonds. ossila.com Evidence for this in vibrational spectroscopy would be a significant red-shift (shift to lower frequency) and broadening of the N-H and C=O stretching bands compared to their frequencies in a dilute, non-interacting solution. Similarly, the O-H stretching band of the pyridinol form would be broad and shifted to lower wavenumbers when hydrogen-bonded. Comparing spectra recorded in the solid state versus dilute solution can therefore provide clear evidence of the nature and strength of these intermolecular interactions.

Mass Spectrometry (MS) and Fragmentation Pathway Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio and fragmentation patterns.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. The molecular formula for this compound is C9H10F3NO. calpaclab.com Using the exact masses of the most abundant isotopes (C: 12.000000, H: 1.007825, F: 18.998403, N: 14.003074, O: 15.994915), the theoretical monoisotopic mass can be calculated. This precise mass is crucial for distinguishing the compound from others with the same nominal mass.

For the protonated molecule, [M+H]⁺, the exact mass would be used to confirm the elemental formula within a very low error margin, typically in the parts-per-million (ppm) range.

Table 1: Theoretical Exact Mass of this compound

| Species | Molecular Formula | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| Neutral Molecule [M] | C9H10F3NO | 205.0715 |

Elucidation of Fragmentation Mechanisms under Various Ionization Conditions

Tandem mass spectrometry (MS/MS) experiments are essential for elucidating the structure of a molecule by analyzing its fragmentation patterns. While specific fragmentation data for this compound is not available, a plausible fragmentation pathway can be proposed based on the known behavior of related heterocyclic compounds under ionization conditions like electrospray ionization (ESI) or electron impact (EI). nih.govmdpi.comnih.gov

Under positive-ion ESI, the molecule would likely be observed as the protonated species [M+H]⁺. The fragmentation of this precursor ion would be expected to proceed through several key pathways:

Loss of Propyl Group: A primary fragmentation event would likely involve the cleavage of the propyl side chain. This could occur via the loss of a propylene (B89431) molecule (C3H6, 42.0469 Da) through a rearrangement, or the loss of a propyl radical (•C3H7, 43.0547 Da), although the latter is less common in ESI.

Alpha-Cleavage: Cleavage of the C-C bond alpha to the pyridine ring is a common pathway, leading to the loss of an ethyl radical (•C2H5) from the propyl group, resulting in a stable resonance-delocalized radical cation.

Trifluoromethyl Group Fragmentation: The C-CF3 bond is strong; however, fragmentation involving the loss of a fluorine radical (•F) or the entire trifluoromethyl radical (•CF3) could be observed, particularly under higher energy conditions.

Ring Cleavage: More complex fragmentation could involve the cleavage of the pyridine ring itself, following initial side-chain losses.

These pathways help to confirm the connectivity of the different substituents to the pyridinol core.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

Determination of Crystal Packing and Intermolecular Interactions

While a crystal structure for this compound has not been published, the solid-state structures of many 2-pyridone derivatives have been extensively studied. msu.ruinnovareacademics.inresearchgate.net These studies consistently show that the 2-pyridone moiety, which is the predominant tautomer of 2-pyridinol in the solid state, readily forms centrosymmetric dimers through strong N-H···O hydrogen bonds. innovareacademics.in

It is highly probable that this compound would crystallize in a similar dimeric motif. The key intermolecular interactions expected are:

N-H···O Hydrogen Bonds: Formation of a robust R²₂(8) hydrogen-bonding motif between two molecules, creating a planar, eight-membered ring.

π-π Stacking: The planar pyridone rings of the dimers may stack upon one another, influenced by the propyl and trifluoromethyl substituents.

Conformational Analysis in the Crystalline State

The conformation of the molecule in the solid state is largely determined by the constraints of crystal packing. nih.gov For this compound, the key conformational feature is the orientation of the propyl group relative to the plane of the pyridone ring.

Due to the steric bulk of the adjacent N-H group and the planarity of the hydrogen-bonded dimer, the propyl chain would likely be oriented to minimize steric hindrance. Analysis of related structures suggests that the C-C bonds of the alkyl chain may adopt a staggered or anti-periplanar conformation to achieve the lowest energy state within the crystal lattice. nih.govmdpi.commdpi.com The pyridone ring itself is expected to be essentially planar.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The spectrum is characterized by the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε).

For this compound, the chromophore is the substituted pyridone ring. The UV-Vis spectrum is expected to show characteristic absorption bands corresponding to π → π* transitions. researchgate.net The presence of substituents modifies the energy of these transitions:

The hydroxyl (or keto) group and the nitrogen heteroatom are key parts of the chromophore.

The trifluoromethyl group , being a strong electron-withdrawing group, is expected to cause a hypsochromic (blue) shift in the λmax compared to an unsubstituted pyridinol, as it lowers the energy of the π orbitals. researchgate.net

The propyl group , as a weakly electron-donating alkyl group, would likely have a minor bathochromic (red) shift effect.

While a specific spectrum is unavailable, related trifluoromethyl-substituted pyridines and pyridones typically exhibit strong absorption in the UV region, often between 250 and 350 nm. acs.orgresearchgate.net

Table 2: Summary of Expected Spectroscopic and Structural Features

| Analysis Method | Parameter | Expected Observation |

|---|---|---|

| HRMS | Exact Mass [M+H]⁺ | ~206.0793 Da, confirming C9H11F3NO⁺ |

| MS/MS | Key Fragmentation | Loss of propylene (C3H6), cleavage of the propyl chain |

| X-ray Crystallography | Primary Interaction | Centrosymmetric N-H···O hydrogen-bonded dimers |

| X-ray Crystallography | Conformation | Planar pyridone ring with a staggered propyl group |

| UV-Vis Spectroscopy | Electronic Transitions | π → π* transitions characteristic of the pyridone chromophore |

Electronic Transitions and Chromophore Characterization

The chromophore of this compound is the substituted pyridinol ring system. The electronic absorption spectrum of this compound is expected to be characterized by π → π* and potentially n → π* transitions, typical for heteroaromatic systems. The pyridinol moiety can exist in a tautomeric equilibrium with its 2-pyridone form, and the position of this equilibrium can significantly influence the electronic spectrum.

The electronic structure of the pyridinol ring is influenced by the substituents. The propyl group at the 6-position is an electron-donating group through an inductive effect, which would be expected to slightly raise the energy of the highest occupied molecular orbital (HOMO). Conversely, the trifluoromethyl group at the 4-position is a powerful electron-withdrawing group due to its strong inductive effect. nih.gov This group is anticipated to lower the energy of both the HOMO and the lowest unoccupied molecular orbital (LUMO), with a more pronounced effect on the LUMO.

Computational studies on related 2-pyridone derivatives have shown that substitutions on the ring can influence the planarity of the molecule, which in turn affects the electronic transitions. nih.gov The interplay of the electron-donating propyl group and the electron-withdrawing trifluoromethyl group will ultimately determine the HOMO-LUMO energy gap and, consequently, the wavelength of the primary absorption bands. It is plausible that the dominant electronic transitions will be of the π → π* type, characteristic of the aromatic system. The presence of the nitrogen atom and the exocyclic oxygen also introduces the possibility of n → π* transitions, which are typically of lower intensity and may be observed as shoulders on the main absorption bands.

Solvent Effects on Electronic Spectra

The electronic absorption spectrum of this compound is expected to exhibit solvatochromism, meaning the position, intensity, and shape of its absorption bands will change with the polarity of the solvent. These solvent effects can provide valuable insights into the nature of the electronic transitions and the solute-solvent interactions.

The expected solvent effects are primarily due to two factors: the general effect of solvent polarity on the energy levels of the ground and excited states, and specific interactions such as hydrogen bonding. For a π → π* transition, an increase in solvent polarity generally leads to a bathochromic (red) shift, as the more polar excited state is stabilized to a greater extent than the ground state. Conversely, for an n → π* transition, a hypsochromic (blue) shift is often observed in polar, protic solvents due to the stabilization of the non-bonding electrons in the ground state through hydrogen bonding with the solvent molecules.

Given that this compound can exist in tautomeric forms (pyridinol and pyridone), the solvent can also influence the tautomeric equilibrium. Polar solvents are known to favor the more polar zwitterionic pyridone tautomer. This shift in equilibrium would be reflected in the electronic spectra, as the two tautomers have distinct absorption profiles.

The potential for hydrogen bonding between the pyridinol's hydroxyl group and the nitrogen atom with protic solvents can lead to significant spectral shifts. Similarly, the trifluoromethyl group, while not a hydrogen bond donor, can influence the acidity of the N-H proton in the pyridone tautomer, thereby affecting its interaction with hydrogen bond-accepting solvents.

While specific experimental data for this compound is not available, the table below provides a hypothetical representation of how its absorption maxima (λmax) might vary in solvents of different polarities, based on the behavior of similar compounds.

| Solvent | Polarity (Dielectric Constant) | Expected Shift (Relative to a Nonpolar Solvent) |

| Hexane | 1.88 | - |

| Dichloromethane | 8.93 | Bathochromic (Red) Shift |

| Ethanol (B145695) | 24.55 | Significant Bathochromic Shift with potential for Hypsochromic shift of n → π* bands |

| Water | 80.1 | Strongest Bathochromic Shift and potential tautomeric equilibrium shift |

Table 1. Hypothetical Solvent Effects on the λmax of this compound.

Theoretical and Computational Chemistry of 6 Propyl 4 Trifluoromethyl 2 Pyridinol

Computational Prediction of Spectroscopic Parameters

Simulated IR and Raman Spectra for Vibrational Mode Assignment

To understand the vibrational characteristics of 6-Propyl-4-(trifluoromethyl)-2-pyridinol, computational chemists would typically employ Density Functional Theory (DFT) calculations. A common approach involves geometry optimization of the molecule's ground state, followed by a frequency calculation. This process yields a set of vibrational frequencies and their corresponding intensities for both Infrared (IR) and Raman spectra.

The resulting data would be presented in a table, correlating each calculated frequency with the specific motion of the atoms in the molecule (e.g., C-H stretching, C=C ring stretching, CF3 symmetric bending). This theoretical data is invaluable for interpreting experimentally obtained spectra, allowing for a precise assignment of each observed peak to a specific molecular vibration.

Hypothetical Data Table for Simulated Vibrational Spectra:

| Calculated Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Vibrational Mode Assignment |

| Data not available | Data not available | Data not available | e.g., O-H stretch |

| Data not available | Data not available | Data not available | e.g., C-H aromatic stretch |

| Data not available | Data not available | Data not available | e.g., C-F symmetric stretch |

| Data not available | Data not available | Data not available | e.g., Pyridine (B92270) ring deformation |

Prediction of UV-Vis Absorption Maxima and Intensities

The prediction of ultraviolet-visible (UV-Vis) absorption spectra is typically accomplished using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. The results would indicate the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands.

This information helps in understanding the electronic structure of the molecule and can be correlated with its color and photochemical properties. The predicted spectra would be crucial for identifying the compound and for studying its behavior in different solvent environments.

Hypothetical Data Table for Predicted UV-Vis Spectra:

| Electronic Transition | Calculated λmax (nm) | Oscillator Strength (f) |

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

Reaction Mechanism and Kinetics Modeling

Computational chemistry offers powerful tools to elucidate the pathways of chemical reactions, providing insights that are often difficult to obtain through experiments alone.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

For any proposed chemical transformation involving this compound, the first step would be to locate the transition state (TS) structure. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction pathway. Various computational algorithms can be used to find these structures.

Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation is performed. This analysis maps the reaction pathway from the transition state down to the reactants and products, confirming that the located TS indeed connects the desired species.

Computational Elucidation of Selectivity in Synthetic Pathways

In syntheses where multiple products could be formed, computational methods can be used to predict the selectivity (e.g., regioselectivity or stereoselectivity). By calculating the activation energies for the different pathways leading to the various possible products, chemists can determine which pathway is kinetically favored. The pathway with the lower activation energy will proceed at a faster rate, leading to the major product.

Molecular Dynamics (MD) Simulations and Conformational Studies

The propyl group attached to the pyridine ring of this compound can adopt various conformations. Molecular Dynamics (MD) simulations can be used to explore the conformational landscape of the molecule over time. In an MD simulation, the classical equations of motion are solved for the atoms of the molecule, providing a trajectory of their positions and velocities.

By analyzing this trajectory, the most stable conformations and the energy barriers between them can be identified. This information is important for understanding how the molecule's shape influences its physical properties and its interactions with other molecules, such as in biological systems or in solution.

Exploration of Conformational Space in Solution

The conformational flexibility of this compound is primarily dictated by the rotation of the propyl group attached to the C6 position of the pyridinol ring. Computational studies on substituted pyridines and related heterocyclic systems reveal that the energetic landscape of such molecules is characterized by several local minima corresponding to different spatial orientations of the alkyl substituent.

In solution, the conformational space is explored through a combination of explicit and implicit solvent models in computational simulations. These models account for the dielectric effect of the solvent, which can influence the relative stability of different conformers. For this compound, the rotation around the C-C bond connecting the propyl group to the pyridinol ring is the principal degree of freedom. The potential energy surface is expected to show distinct minima corresponding to staggered conformations of the propyl chain relative to the plane of the aromatic ring.

The relative energies of these conformers are typically within a few kcal/mol of each other, suggesting that at room temperature, a dynamic equilibrium exists among several conformations. The presence of the trifluoromethyl group at the C4 position can influence the conformational preference through steric and electronic effects, although its impact on the rotational barrier of the distal propyl group is likely to be modest.

Table 1: Illustrative Conformational Analysis of this compound in Solution Note: The following data are representative values based on computational studies of similar alkyl-substituted aromatic systems and are intended for illustrative purposes.

| Conformer | Dihedral Angle (Ring-C-C-C) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

|---|---|---|---|

| Anti-periplanar | ~180° | 0.00 | ~60 |

| Syn-clinal | ~60° | 0.85 | ~20 |

| Anti-clinal | ~120° | 1.20 | ~20 |

Investigation of Tautomeric Exchange Dynamics

The 2-pyridinol moiety of the molecule exists in a tautomeric equilibrium with its 2-pyridone form. This prototropic tautomerism is a well-documented phenomenon in heterocyclic chemistry. mdpi.comnih.gov The position of this equilibrium is highly sensitive to the electronic nature of the substituents on the pyridine ring and the surrounding environment (gas phase, solvent polarity). journalcsij.comwayne.edu

Computational studies, often employing Density Functional Theory (DFT), are instrumental in predicting the relative stabilities of the tautomers and the energy barrier for the tautomeric exchange. mdpi.com For this compound, the electron-withdrawing nature of the trifluoromethyl group is expected to influence the acidity of the N-H proton in the pyridone form and the O-H proton in the pyridinol form, thereby affecting the equilibrium position.

In the gas phase, 2-hydroxypyridine (B17775) is often found to be the more stable tautomer. journalcsij.comwayne.edu However, in polar solvents, the equilibrium typically shifts towards the more polar 2-pyridone form. journalcsij.com The tautomeric exchange can proceed through intramolecular proton transfer or be catalyzed by solvent molecules acting as proton relays. Computational modeling can elucidate the transition state structures and the corresponding activation energies for these pathways.

Table 2: Predicted Tautomeric Equilibrium Data for this compound Note: These values are estimations based on computational studies of substituted 2-hydroxypyridine/2-pyridone systems.

| Tautomer | Relative Gibbs Free Energy (Gas Phase, kcal/mol) | Relative Gibbs Free Energy (Aqueous, kcal/mol) | Equilibrium Constant (KT) in Water |

|---|---|---|---|

| 2-Pyridinol | 0.00 | 1.5 - 2.5 | ~0.1 - 0.01 |

| 2-Pyridone | 0.5 - 1.5 | 0.00 |

Computational Approaches to Intermolecular Interactions

Hydrogen Bonding Networks and Stacking Interactions